molecular formula C12H10N2 B8642107 4-Cyano-2,6-dimethylquinoline

4-Cyano-2,6-dimethylquinoline

Cat. No.: B8642107
M. Wt: 182.22 g/mol
InChI Key: RNWZWQUKKRFBAM-UHFFFAOYSA-N
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Description

4-Cyano-2,6-dimethylquinoline is a quinoline derivative featuring a cyano (-CN) group at position 4 and methyl (-CH₃) groups at positions 2 and 4.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2,6-dimethylquinoline-4-carbonitrile

InChI

InChI=1S/C12H10N2/c1-8-3-4-12-11(5-8)10(7-13)6-9(2)14-12/h3-6H,1-2H3

InChI Key

RNWZWQUKKRFBAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Substituents (Position) Functional Group Properties
4-Cyano-2,6-dimethylquinoline 4-CN, 2-CH₃, 6-CH₃ Strongly electron-withdrawing, polar
4-Chloro-2,6-dimethylquinoline 4-Cl, 2-CH₃, 6-CH₃ Moderately electron-withdrawing, halogen
2,6-Dimethylquinoline-4-carboxylic acid 4-COOH, 2-CH₃, 6-CH₃ Acidic, hydrogen-bonding, hydrophilic

Key Observations :

  • The cyano group in this compound enhances electrophilicity at the 4-position compared to the chloro analog, making it more reactive in nucleophilic substitutions .
4-Chloro-2,6-dimethylquinoline
  • Synthesized via chlorination of 4-hydroxy-2,6-dimethylquinoline using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) .
  • Boiling point and purity Available as a 97% pure solid (CAS 6270-08-2) in 1g, 100mg, and 250mg quantities .
2,6-Dimethylquinoline-4-carboxylic Acid
  • Likely derived from hydrolysis of the corresponding nitrile (4-cyano analog) under acidic or basic conditions.
This compound (Inferred Pathway)
  • Potential route: Substitution of the chloro group in 4-Chloro-2,6-dimethylquinoline using cyanide sources (e.g., KCN or CuCN) under controlled conditions.

Physical and Chemical Properties

Property This compound (Inferred) 4-Chloro-2,6-dimethylquinoline 2,6-Dimethylquinoline-4-carboxylic Acid
Molecular Formula C₁₂H₁₀N₂ C₁₁H₁₀ClN C₁₂H₁₁NO₂
Purity N/A 97% Discontinued
Melting Point Likely >200°C (similar to analogs) Not explicitly reported Not reported
Solubility Low in water, moderate in organic solvents Low in water High in polar solvents due to -COOH

Notes:

  • The chloro derivative’s commercial availability suggests stability under standard storage conditions, whereas the carboxylic acid’s discontinuation may reflect challenges in synthesis or demand .

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